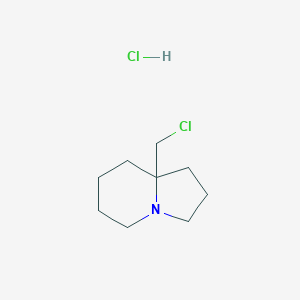
8A-(chloromethyl)octahydroindolizine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8A-(chloromethyl)octahydroindolizine hydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Pharmaceutical Applications
A study by Jing Zhang et al. (2017) highlighted the enantioselective synthesis of octahydroindolizine derivatives, demonstrating their potential applications within the pharmaceutical industry. The research outlines a method using enzymatic resolution for the homo-chiral synthesis of octahydroindolizine (indolizidine) derivatives, which are amine building blocks found useful in pharmaceutical contexts (Jing Zhang et al., 2017).
Interaction with Biological Molecules
Another study focused on the interaction of genistein derivatives, including chlorinated ones, with bovine serum albumin (BSA). This research sheds light on how chlorination, a chemical modification similar to the addition of a chloromethyl group, affects the binding to and interaction with biological molecules, providing insights into drug design and toxicology (Ji Zhang et al., 2011).
Synthesis and Biological Evaluation
Research by Hamdi Hamid Sallam et al. (2021) on pyridazine derivatives, including chloro-substituted compounds, exemplifies the synthesis, characterization, and evaluation of such compounds for potential biological activities. Although not directly related to octahydroindolizine, this study illustrates the broader interest in chloro-substituted compounds in medicinal chemistry (Hamdi Hamid Sallam et al., 2021).
Antiproliferative Properties of Tropane-based Compounds
A study by N. S. Ismail et al. (2016) on tropane-based compounds, which share structural similarities with octahydroindolizines, discusses the rational design, synthesis, and evaluation of these compounds for antiproliferative properties. This research could provide a foundation for exploring the potential bioactivities of octahydroindolizine derivatives (N. S. Ismail et al., 2016).
Eigenschaften
IUPAC Name |
8a-(chloromethyl)-2,3,5,6,7,8-hexahydro-1H-indolizine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN.ClH/c10-8-9-4-1-2-6-11(9)7-3-5-9;/h1-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKLPBUGJEHFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC2(C1)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B2390379.png)

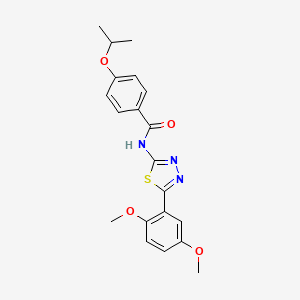
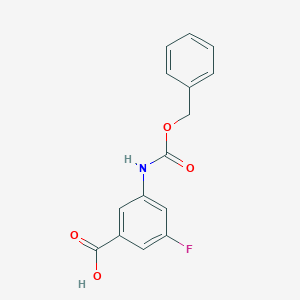


![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2390388.png)



![3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2390394.png)
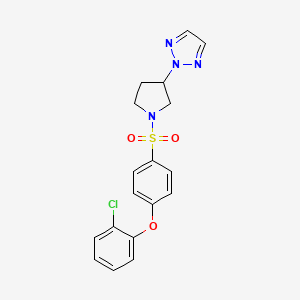
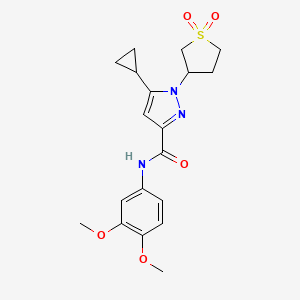
![4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390399.png)